methyl 2-anilino-4-oxothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-anilino-4-oxothiophene-3-carboxylate is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its applications in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of methyl 2-anilino-4-oxothiophene-3-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
methyl 2-anilino-4-oxothiophene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Scientific Research Applications
methyl 2-anilino-4-oxothiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and is used in drug development. Industrially, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of methyl 2-anilino-4-oxothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
methyl 2-anilino-4-oxothiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as other indole derivatives. this compound stands out due to its specific reactivity and applications in various fields. The comparison of 2-D and 3-D neighboring sets in PubChem reveals that this compound has unique structural features that distinguish it from other compounds .
Properties
IUPAC Name |
methyl 2-anilino-4-oxothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRLWZVAFTWUKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SCC1=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SCC1=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.